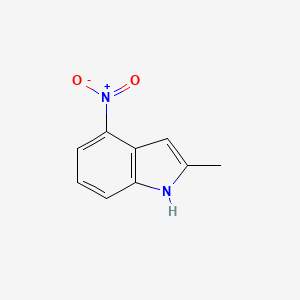

2-Methyl-4-nitroindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCISKOUSZIJNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454970 | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-10-4 | |

| Record name | 2-Methyl-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitroindole is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and complex organic structures.[1] Its unique chemical architecture, featuring both an indole nucleus and a nitro functional group, makes it a significant precursor in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data analysis, and visual representations of the reaction mechanisms.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methodologies in indole synthesis. The most prominent and practical routes include the Leimgruber-Batcho indole synthesis, the Reissert indole synthesis, and a variation involving the condensation of a substituted aniline with an acetone equivalent. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing the indole ring system from an o-nitrotoluene derivative.[2] The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by reductive cyclization.

Reaction Scheme:

Figure 1: General workflow of the Leimgruber-Batcho synthesis.

Experimental Protocol (General):

A general procedure for the Leimgruber-Batcho synthesis of a substituted indole is as follows:

-

Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (e.g., 2,6-dinitrotoluene) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine.[3] The mixture is heated to facilitate the condensation reaction, forming the corresponding enamine. Microwave irradiation has been shown to accelerate this step significantly.

-

Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization.[2] This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] Alternative reducing agents such as Raney nickel with hydrazine, stannous chloride, or iron in acetic acid can also be employed.[2][3]

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as flash chromatography on silica gel.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dinitrotoluene | [3] |

| Key Reagents | DMFDMA, Pyrrolidine, H₂, Pd/C | [2][3] |

| Typical Yield | Varies (Good to Excellent) | [3] |

| Reaction Time | Several hours to overnight | [3] |

Reissert Indole Synthesis

The Reissert indole synthesis provides another robust route to substituted indoles, also commencing from an o-nitrotoluene derivative.[4] This method involves a condensation reaction with diethyl oxalate, followed by reductive cyclization of the resulting α-keto ester.

Reaction Scheme:

References

Pioneering Synthesis of 2-Methyl-4-nitroindole: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical account and synthetic protocols for 2-Methyl-4-nitroindole, a key heterocyclic building block in medicinal chemistry. While the precise first synthesis remains a topic of scholarly discussion, this paper will focus on a significant early method reported by Mąkosza and Sienkiewicz and explore related classical methodologies that provide a comprehensive understanding of its synthesis.

Historical Context and Key Methodologies

The first documented synthesis of this compound is attributed to a 1999 communication by Sienkiewicz and Mąkosza in Tetrahedron Letters. This initial report was later elaborated upon in a 2004 full paper in Tetrahedron, which provides a more detailed experimental account. This method involves the reaction of 3-nitroaniline with acetone in the presence of a strong base, potassium tert-butoxide.

An alternative and historically significant approach to the synthesis of substituted indoles is the Reissert indole synthesis . This classical named reaction, first reported by Arnold Reissert in 1897, traditionally involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole ring. While not the first method for this compound specifically, its principles are foundational in indole chemistry. A procedure for 4-nitroindole detailed in Organic Syntheses notes its adaptability for the preparation of 2-alkyl derivatives, highlighting the versatility of this general strategy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | 3-Nitroaniline | Mąkosza & Sienkiewicz (2004) |

| Reagent | Acetone | Mąkosza & Sienkiewicz (2004) |

| Base | Potassium tert-butoxide | Mąkosza & Sienkiewicz (2004) |

| Solvent | DMSO | Mąkosza & Sienkiewicz (2004) |

| Reported Yield | 50% | Mąkosza & Sienkiewicz (2004) |

| Melting Point | 202 °C | Mąkosza & Sienkiewicz (2004) |

| Spectroscopic Data | IR (KBr): 3301, 1580, 1505, 1478, 1321, 1231, 980, 779, 735 cm⁻¹ | Mąkosza & Sienkiewicz (2004) |

Experimental Protocols

Synthesis of this compound via Base-Promoted Reaction of 3-Nitroaniline and Acetone

This protocol is based on the method described by Mąkosza and Sienkiewicz in Tetrahedron (2004).

Materials:

-

3-Nitroaniline

-

Acetone

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of 3-nitroaniline (1.0 eq) in dry DMSO, add an excess of acetone (≥ 10 eq).

-

With vigorous stirring, add potassium tert-butoxide (2.4 eq) portion-wise at room temperature. The reaction is reported to be exothermic.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound from 3-nitroaniline.

Logical Workflow of the Experimental Protocol

Caption: Experimental workflow for the synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitroindole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a synthetic intermediate with the molecular formula C₉H₈N₂O₂.[1][2][3] It is recognized as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals.[1] For instance, it serves as a key intermediate in the synthesis of AZD1981, a CRTH2 receptor antagonist.[4] It is also used in preparing anti-angiogenic pyrroloazaflavones.[4]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 176.17 g/mol | [2][3][5] |

| Melting Point | 192-194 °C | [1][4] |

| Boiling Point (Predicted) | 365.6 ± 22.0 °C | [4] |

| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.34 ± 0.30 | [4] |

| logP (Predicted) | 2.3 | [5] |

| Appearance | Yellow to brown solid | [1][4] |

| Solubility | Sparingly soluble in water (<1 mg/mL at 22°C) | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.[4]

Materials:

-

3-nitroaniline

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Potassium tert-butoxide (t-BuOK)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable flask, dissolve 3-nitroaniline (1.00 g, 7.24 mmol) and acetone (0.74 mL, 10 mmol) in 20 mL of DMSO.[4]

-

Add potassium tert-butoxide (1.95 g, 17.4 mmol) to the solution.[4]

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress using LC-MS until the starting material is mostly consumed.[4]

-

Upon completion, quench the reaction by adding 85 mL of saturated ammonium chloride solution.[4]

-

Extract the product with ethyl acetate (3 x 75 mL).[4]

-

Combine the organic phases, wash with 60 mL of water, and dry over anhydrous magnesium sulfate.[4]

-

Filter the solution and concentrate it under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane solution containing 6-50% ethyl acetate to yield this compound.[4]

Spectroscopic Characterization

Comprehensive structural confirmation of this compound is achieved through various spectroscopic techniques.[1]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides detailed information about the proton environment in the molecule. The structure of the product is typically confirmed by ¹H NMR in a deuterated solvent like DMSO-d₆.[4]

-

Characteristic Signals: Aromatic protons are observed in the 6.5-8.5 ppm range, the methyl group protons appear around 2.5 ppm, and the NH proton of the indole ring shows as a broad singlet around 10-12 ppm.[1] For this compound, specific shifts reported are: δ 11.85 (br. s, 1H, NH), 7.99 (dd, 1H), 7.74 (dt, 1H), 7.19 (t, 1H), 6.80 (t, 1H), 2.49 (d, 3H, CH₃).[4]

-

-

¹³C NMR: Offers complementary data on the carbon skeleton. The carbon atom attached to the nitro group is significantly downfield due to the electron-withdrawing effect.[1]

2.2.2. Mass Spectrometry (MS)

-

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule.[1]

2.2.3. Infrared (IR) Spectroscopy

-

IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

Biological Activity and Applications

While this compound is primarily a synthetic intermediate, its structural features, particularly the nitro group and the indole scaffold, are present in many biologically active compounds.[7] The nitro group is a known pharmacophore that can contribute to antimicrobial and anticancer effects.[7][8][9][10] The indole nucleus is a "privileged structure" in medicinal chemistry, found in a wide range of therapeutic agents.[7]

Research has explored the potential of this compound as a lead compound in drug discovery.[1] It has been investigated for its potential as an enzyme inhibitor and for applications in material science, such as in organic electronics.[1] The nitroindole framework has also been studied for its utility as a matrix in MALDI mass spectrometry for the analysis of diverse biomolecules.[11]

Safety Information

According to GHS classifications, this compound is considered a warning-level hazard.[5] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

- 1. Buy this compound | 3484-10-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 3484-10-4 [amp.chemicalbook.com]

- 5. 1H-Indole, 2-methyl-4-nitro- | C9H8N2O2 | CID 11095150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 2-Methyl-4-nitroindole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-4-nitroindole (CAS No: 3484-10-4), a key synthetic intermediate in the development of pharmaceuticals such as the CRTH2 receptor antagonist AZD1981.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound. It includes detailed experimental protocols for various spectroscopic techniques, a summary of quantitative data in tabular format, and logical workflows for synthesis and analysis. The guide aims to facilitate accurate structural confirmation and purity assessment, which are critical for advancing research and development in medicinal chemistry.

Molecular Properties

This compound is an organic compound that typically appears as a yellow to brown solid.[1] Its core structure consists of an indole ring system substituted with a methyl group at the 2-position and a nitro group at the 4-position. This substitution pattern creates a significant electronic polarization across the molecule, with the methyl group acting as an electron-donating substituent and the nitro group as a strong electron-withdrawing one.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 3484-10-4 | [3] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 192-194 °C | [1] |

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound is commonly achieved through the reaction of 3-nitroaniline with acetone in the presence of a strong base like potassium tert-butoxide.[1] Following synthesis, a systematic workflow involving purification and subsequent spectroscopic analysis is essential to confirm the structure and purity of the final product.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data and Interpretation

NMR spectroscopy is fundamental for elucidating the precise molecular structure of this compound. The ¹H NMR spectrum provides detailed information about the proton environment.

¹H NMR Spectroscopic Data (DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.85 | br. s | - | 1H | N-H (Indole) |

| 7.99 | dd | 8.1, 1.0 | 1H | Aromatic H |

| 7.74 | dt | 8.0, 0.8 | 1H | Aromatic H |

| 7.19 | t | 8.0 | 1H | Aromatic H |

| 6.80 | t | 0.9 | 1H | Aromatic H |

| 2.49 | d | 0.8 | 3H | -CH₃ |

Expected ¹³C NMR Signals While specific experimental data for ¹³C NMR is not readily available in the cited literature, characteristic signals for the nitroindole framework can be predicted.[2] The carbon atom attached to the nitro group is expected to appear significantly downfield due to the strong electron-withdrawing effect.[2] Aromatic carbons would resonate in the typical 110-140 ppm range, while the methyl carbon signal would appear upfield, generally around 10-20 ppm.

Experimental Protocol (General) A general protocol for NMR analysis of indole derivatives involves the following steps:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[1][4]

-

Instrument Setup: Tune and match the NMR probe to the correct frequency for the nucleus being observed (e.g., 500 MHz for ¹H).[5]

-

Data Acquisition: Acquire the spectrum at room temperature. For a typical ¹H spectrum, 16 to 32 scans are co-added to enhance the signal-to-noise ratio.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound.

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Ion | Comments | Reference |

| 176 | [M]⁺ | Molecular ion peak for C₉H₈N₂O₂ | [2] |

| 130 | [M - NO₂]⁺ | Loss of the nitro group; often the base peak. | [2] |

| 116 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatics. | [6] |

Experimental Protocol (General)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a thermally stable compound like this compound, a direct insertion probe with electron ionization (EI) is a common method.[4]

-

Ionization: Use a standard electron ionization energy of 70 eV to generate charged fragments.[7]

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure. The loss of NO₂ (46 amu) and NO (30 amu) are characteristic fragmentation pathways for nitroindole compounds.[2][6]

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| ~3400-3200 | N-H Stretch | Characteristic of the indole N-H group. | [2][8] |

| ~1600-1500 | N-O Stretch | Asymmetric stretching of the nitro group. | [2] |

| ~1600-1580 | C=C Stretch | Aromatic ring stretching. | [2] |

| ~1456 | C-C Stretch | In-ring stretching of the indole core. | [8] |

Experimental Protocol (General)

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the N-H, N-O, and aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expected UV-Visible (UV-Vis) Absorption For nitroindole isomers, absorption spectra typically show one or more broad peaks in the near-UV range (300–400 nm).[6] Specifically, the absorption spectrum for 4-nitroindole is known to extend further into the visible range compared to other isomers, which is a characteristic feature to note for this compound.[6]

Experimental Protocol (General)

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or 2-propanol.[6][9]

-

Data Acquisition: Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[6] Use a solvent-filled cuvette as a blank for baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and analyze the shape of the absorption bands to understand the electronic properties of the molecule.

References

- 1. This compound CAS#: 3484-10-4 [amp.chemicalbook.com]

- 2. Buy this compound | 3484-10-4 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Methyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Methyl-4-nitroindole. This document outlines the predicted chemical shifts and coupling constants, supported by data from related indole derivatives, and provides a standardized experimental protocol for acquiring such spectra.

Chemical Structure and Atom Numbering

The structural formula of this compound, with the conventional numbering of the indole ring system, is presented below. This numbering is used for the assignment of the NMR signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons, the methyl group protons, and the N-H proton. The electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the aromatic protons, particularly H5.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~11.85 | broad singlet | - | 1H |

| H7 | ~7.99 | doublet of doublets | J = 8.1, 1.0 | 1H |

| H5 | ~7.74 | doublet of triplets | J = 8.0, 0.8 | 1H |

| H6 | ~7.19 | triplet | J = 8.0 | 1H |

| H3 | ~6.80 | triplet | J = 0.9 | 1H |

| 2-CH₃ | ~2.49 | doublet | J = 0.8 | 3H |

Table 1. Assigned ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern, with the nitro group causing a downfield shift for the carbon to which it is attached (C4) and affecting the shielding of other carbons in the benzene ring. The methyl group at C2 also influences the chemical shifts of the pyrrole ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~138 |

| C3 | ~101 |

| C3a | ~129 |

| C4 | ~142 |

| C5 | ~118 |

| C6 | ~122 |

| C7 | ~111 |

| C7a | ~135 |

| 2-CH₃ | ~14 |

Table 2. Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, is suitable.

-

Acquisition Time: An acquisition time of at least 2 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 220 ppm, from 0 to 220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended to ensure the observation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Spectral Interpretation and Logical Relationships

The assignment of the ¹H and ¹³C NMR spectra is based on the analysis of chemical shifts, coupling patterns, and integration values, in conjunction with established knowledge of substituent effects in indole systems.

The electron-withdrawing nitro group at C4 is expected to deshield the protons and carbons in its vicinity, leading to downfield chemical shifts for H5 and C4, C3a, and C5. The methyl group at C2, being an electron-donating group, will cause a slight shielding of the C2 and C3 carbons. The coupling patterns observed in the ¹H NMR spectrum are crucial for assigning the protons on the benzene ring, with characteristic ortho, meta, and para couplings. The absence of a proton at C2 and C4 simplifies the spectrum. The broad singlet for the N-H proton is a typical feature for indoles.

Mass Spectrometry Fragmentation Unveiled: A Technical Guide to 2-Methyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines the expected fragmentation pathways under electron ionization, details experimental protocols for obtaining mass spectra of indole derivatives, and contextualizes the relevance of this analysis in drug development through a related signaling pathway.

Data Presentation: Mass Spectrometry Fragmentation of this compound

The mass spectrum of this compound, acquired via Gas Chromatography-Mass Spectrometry (GC-MS), is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The molecular weight of this compound is 176.17 g/mol .[1][2]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Interpretation | Relative Intensity |

| 176 | [C₉H₈N₂O₂]⁺ | Molecular Ion (M⁺) | High |

| 130 | [C₉H₈N]⁺ | Loss of Nitrogen Dioxide (NO₂) from the molecular ion. | Base Peak[3] |

| 103 | [C₈H₇]⁺ | Subsequent loss of Hydrogen Cyanide (HCN) from the [M-NO₂]⁺ fragment. | Medium |

Fragmentation Mechanism

The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the nitro group and the stable indole core. The initial ionization event forms a molecular ion (m/z 176)[1][3]. The most favorable fragmentation pathway involves the cleavage of the C-N bond connecting the nitro group to the indole ring, resulting in the loss of a neutral nitrogen dioxide molecule (NO₂)[3]. This leads to the formation of a highly stable cation at m/z 130, which is often observed as the base peak in the spectrum[3]. Further fragmentation of the m/z 130 ion can occur through the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyrrole ring of the indole structure, yielding a fragment ion at m/z 103[1].

Experimental Protocols: Mass Spectrometry of Indole Derivatives

The following is a representative protocol for the analysis of this compound and similar indole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of the purified this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)[4]

-

Electron Energy: 70 eV[4]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway of this compound and a relevant biological signaling pathway where its derivatives play a role.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-4-nitroindole

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely-used analytical technique for identifying the functional groups present in a molecule.[1][2] The method works by passing infrared radiation through a sample; specific functional groups absorb radiation at characteristic frequencies, causing molecular vibrations such as stretching and bending.[1] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the chemical structure.[2] This guide provides a detailed examination of the FT-IR spectroscopy of 2-Methyl-4-nitroindole, a compound of interest in medicinal chemistry and organic synthesis.[3][4] It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control.

Molecular Structure and Functional Groups

The key to interpreting the FT-IR spectrum of this compound lies in identifying its constituent functional groups. The molecule consists of an indole scaffold substituted with a methyl group at position 2 and a nitro group at position 4.

The primary functional groups for FT-IR analysis are:

-

Indole Ring:

-

N-H (secondary amine/pyrrole-like)

-

Aromatic C-H

-

Aromatic C=C

-

C-N

-

-

Nitro Group:

-

Asymmetric and Symmetric N-O stretching

-

-

Methyl Group:

-

Aliphatic C-H

-

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound. These ranges are based on established data for indole derivatives and aromatic nitro compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | Indole Ring C-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2970 - 2860 | Medium to Weak |

| Aromatic C=C Stretch | Indole Ring C=C | 1620 - 1450 | Medium to Strong |

| Asymmetric N-O Stretch | Aromatic Nitro (-NO₂) | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro (-NO₂) | 1360 - 1290 | Strong |

| C-H Bend (in-plane) | Methyl (-CH₃) | 1470 - 1430, 1380 - 1370 | Medium |

| C-N Stretch | Indole Ring C-N | 1350 - 1250 | Medium |

| C-H Bend (out-of-plane) | Aromatic Ring | 900 - 700 | Strong |

References for frequency ranges: Indole N-H stretch[5], Aromatic C=C stretch[5], Nitro group stretches[6][7][8], Alkane C-H stretches and bends[9][10].

The two most characteristic and intense peaks for this compound are expected to be the asymmetric and symmetric stretches of the nitro group, which appear as a pair of strong bands.[8]

Mandatory Visualization

The logical workflow for performing an FT-IR analysis and the subsequent process of assigning spectral peaks to the functional groups of this compound are outlined in the diagrams below.

Caption: General workflow for FT-IR analysis from sample preparation to interpretation.

Caption: Logical workflow for assigning peaks in the FT-IR spectrum of this compound.

Experimental Protocols

Accurate and reproducible FT-IR spectra depend heavily on proper sample preparation.[11] For a solid compound like this compound, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[12][13]

Method 1: KBr Pellet Transmission Method

This traditional technique involves dispersing the sample in a solid matrix that is transparent to infrared radiation, such as potassium bromide (KBr).[14][15]

Materials and Equipment:

-

This compound (solid sample)

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR Spectrometer

Protocol:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven, as moisture can cause significant interference in the spectrum, particularly a broad band around 3400 cm⁻¹.[16]

-

Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.[14][15] The sample concentration should be around 0.5% to 2% by weight.[17]

-

Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[11][18] Proper grinding is crucial to reduce light scattering and produce a clear pellet.

-

Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Assemble the die set and place it in a hydraulic press.

-

Pressing: Apply pressure of approximately 8-10 tons for 1-2 minutes.[15][17] This will cause the KBr to flow and form a thin, transparent, or translucent disc (pellet).

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet or of the empty sample chamber should be collected first.[12]

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis of solid and liquid samples.[12][13][19]

Materials and Equipment:

-

This compound (solid sample)

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Protocol:

-

Crystal Cleaning: Before analysis, ensure the surface of the ATR crystal is impeccably clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent (like isopropanol or acetone) and allowing it to dry completely.

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[11] Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

-

Analysis: Acquire the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal, and the attenuated radiation is measured by the detector.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Typical Instrument Settings

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (signal-averaged to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel is a common function.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of its key functional groups—the indole N-H, aromatic C-H and C=C, aliphatic C-H, and particularly the strong, distinct stretches of the nitro group—a definitive spectral fingerprint can be established. Proper execution of experimental protocols, such as the KBr pellet or ATR methods, is paramount for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical steps for researchers to effectively apply FT-IR spectroscopy in the analysis of this compound and related compounds.

References

- 1. rtilab.com [rtilab.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. This compound CAS#: 3484-10-4 [amp.chemicalbook.com]

- 4. Buy this compound | 3484-10-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. edinst.com [edinst.com]

- 14. shimadzu.com [shimadzu.com]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. youtube.com [youtube.com]

- 18. scienceijsar.com [scienceijsar.com]

- 19. mt.com [mt.com]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 2-Methyl-4-nitroindole

For Immediate Release

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and application of this molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor in the synthesis of CRTH2 receptor antagonists like AZD1981, which has been investigated for the treatment of respiratory diseases, and in the development of anti-angiogenic pyrroloazaflavones.[1] Its unique electronic structure, characterized by the indole ring system substituted with an electron-donating methyl group and an electron-withdrawing nitro group, gives rise to a distinct UV-Vis absorption profile. Understanding this spectroscopic signature is paramount for reaction monitoring, purity assessment, and quantitative analysis.

UV-Vis Absorption Profile of this compound

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and near-visible regions, arising from π → π* electronic transitions within the conjugated system of the indole ring and the nitro group. The extended conjugation caused by the nitro group typically results in a bathochromic shift (a shift to longer wavelengths) compared to the parent indole molecule.

Quantitative Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound | Not Specified | 280 - 350[2] | Data not available |

| 4-Nitroindole | 2-Propanol | Extends furthest into the visible range among isomers[3] | Data not available |

The presence of the methyl group at the 2-position is expected to have a minor influence on the λmax compared to the strong electronic effect of the nitro group at the 4-position. The absorption of 4-nitroindole isomers is generally observed in the 300-400 nm range.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound, adapted from methodologies used for similar nitroindole compounds.[3]

1. Materials and Instrumentation:

-

This compound standard of high purity (≥97%)

-

Spectroscopic grade solvent (e.g., 2-propanol, ethanol, or methanol)

-

Calibrated UV-Vis spectrophotometer (e.g., Shimadzu UV-2450)[3]

-

Quartz cuvettes with a 1 cm path length

-

Volumetric flasks and pipettes for accurate dilutions

2. Preparation of Standard Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[3]

3. Spectroscopic Measurement:

-

Set the spectrophotometer to scan a wavelength range appropriate for nitroindoles, typically from 200 to 700 nm.[3]

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of the prepared this compound solution.

-

Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis:

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Logical Workflow for UV-Vis Analysis

The following diagram illustrates the logical workflow for the experimental determination of the UV-Vis absorption spectrum of this compound.

Conclusion

The UV-Vis absorption spectrum serves as a fundamental characteristic for the identification and quantification of this compound. The typical absorption maximum between 280-350 nm is a direct consequence of its extended π-conjugated system.[2] Adherence to a rigorous experimental protocol is essential for obtaining accurate and reproducible spectral data, which is critical for applications in synthetic chemistry, quality control, and drug development research. Further studies to determine the precise molar absorptivity in various solvents would provide a more complete spectroscopic profile for this important molecule.

References

Quantum Chemical Insights into 2-Methyl-4-nitroindole: A Technical Guide for Drug Discovery

An in-depth exploration of the structural, electronic, and spectroscopic properties of 2-Methyl-4-nitroindole calculated through quantum chemical methods, providing a framework for its application in drug development and materials science.

This technical guide delves into the computational characterization of this compound, a key intermediate in the synthesis of pharmacologically active compounds.[1] By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the molecule's fundamental properties, offering insights that can accelerate research and development. While direct, comprehensive computational studies on this specific molecule are not extensively published, this guide synthesizes methodologies from research on closely related nitroindole derivatives to present a robust computational protocol and expected outcomes.[2][3][4]

Molecular Structure and Energetics

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods, which provide a good balance between accuracy and computational cost.

Optimized Geometry

The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure and intramolecular interactions. These parameters are calculated at a specific level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, which is commonly used for organic molecules.[5]

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.378 |

| C4-N2 | 1.452 | |

| N2-O1 | 1.231 | |

| N2-O2 | 1.231 | |

| N1-C2 | 1.385 | |

| C8-H1 | 1.084 | |

| Bond Angle (°) | C3-C2-N1 | 109.5 |

| C5-C4-N2 | 119.8 | |

| O1-N2-O2 | 124.5 | |

| C2-N1-C7 | 108.2 | |

| Dihedral Angle (°) | C5-C4-N2-O1 | 179.8 |

Note: These values are representative and would be determined from a specific DFT calculation.

Thermodynamic Properties

Thermodynamic parameters are essential for understanding the stability and reactivity of a molecule. These are typically calculated from the vibrational frequencies obtained after geometry optimization.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Unit |

| Zero-point vibrational energy | 125.45 | kcal/mol |

| Enthalpy | 134.21 | kcal/mol |

| Gibbs Free Energy | 98.67 | kcal/mol |

| Entropy | 119.23 | cal/mol·K |

| Heat Capacity (Cv) | 45.89 | cal/mol·K |

Note: These values are illustrative and depend on the chosen level of theory and basis set.

Electronic Properties

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and electronic transitions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

| Ionization Potential | 6.78 |

| Electron Affinity | 2.45 |

| Dipole Moment | 5.87 Debye |

Note: These values are typical for similar nitroaromatic compounds and would be confirmed by specific calculations.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to the functional groups within the molecule.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H stretch |

| 3050-3150 | Aromatic C-H stretch |

| 2950-2990 | Methyl C-H stretch |

| 1580, 1350 | Asymmetric and symmetric NO₂ stretch |

| 1620 | C=C stretch |

| 1250 | C-N stretch |

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 5: Calculated UV-Vis Absorption Data for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 352 | 0.45 | HOMO -> LUMO |

| 289 | 0.21 | HOMO-1 -> LUMO |

| 245 | 0.15 | HOMO -> LUMO+1 |

Note: The solvent environment can significantly affect the absorption spectrum and should be considered in the calculations.

Methodologies

Computational Protocol

The quantum chemical calculations outlined in this guide would be performed using a computational chemistry software package like Gaussian. The typical workflow is as follows:

-

Geometry Optimization: The initial structure of this compound is optimized using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

-

Electronic Properties: HOMO and LUMO energies, as well as other electronic properties, are obtained from the optimized structure.

-

Spectroscopic Calculations: TD-DFT calculations are performed to predict the UV-Vis spectrum.

References

In-Depth Technical Guide on the Physicochemical Analysis of 2-Methyl-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document outlines the standard experimental protocols for its synthesis, purification, and spectroscopic analysis. Furthermore, it presents a hypothetical crystal structure analysis based on closely related compounds to serve as a practical guide for researchers undertaking such studies. All presented data is compiled from publicly accessible scientific literature and databases.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indole scaffold, substituted with a methyl and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and materials for organic electronics. A thorough understanding of its structural and physicochemical properties is paramount for its effective application in research and development. This guide details the essential experimental procedures for the comprehensive analysis of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the reaction of 3-nitroaniline with acetone in the presence of a strong base.

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:

-

Reaction Setup: In a suitable reaction vessel, such as an Erlenmeyer flask, dissolve 3-nitroaniline and acetone in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Base Addition: To the stirred solution, add a strong base, for instance, potassium tert-butoxide, portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, for example, ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water to remove any remaining inorganic impurities. Dry the organic phase over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified using the following methods:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Recrystallization: Further purify the compound by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to obtain yellow crystalline needles.

-

Vacuum Sublimation: For achieving high purity, vacuum sublimation can be employed.

The synthesis and purification workflow is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.85 | br. s | - | NH |

| 7.99 | dd | 8.1, 1.0 | Ar-H |

| 7.74 | dt | 8.0, 0.8 | Ar-H |

| 7.19 | t | 8.0 | Ar-H |

| 6.80 | t | 0.9 | Ar-H |

| 2.49 | d | 0.8 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| [M+H]⁺ (m/z) | 177.06 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present, while UV-Vis spectroscopy provides information about the electronic transitions.

Experimental Protocol (IR):

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Experimental Protocol (UV-Vis):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol).

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

Table 3: Spectroscopic Data for this compound

| Technique | Characteristic Peaks |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1600 (C=C stretch) |

| UV-Vis (nm) | Absorption maxima characteristic of the nitroindole chromophore. |

Crystal Structure Analysis (Hypothetical)

As of the date of this publication, a single-crystal X-ray diffraction study for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. However, for the benefit of researchers planning to undertake such an analysis, this section outlines the expected experimental procedure and presents hypothetical crystallographic data based on the analysis of a structurally similar compound, 2-Methyl-4-nitrophenol.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by vapor diffusion techniques.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, based on the known crystal structure of 2-Methyl-4-nitrophenol. This data should be considered illustrative and not factual.

Table 4: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₈N₂O₂ |

| Formula weight | 176.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 6.0 Å, b = 9.0 Å, c = 15.0 Å |

| α = 90°, β = 101°, γ = 90° | |

| Volume | ~800 ų |

| Z | 4 |

| Density (calculated) | ~1.46 g/cm³ |

| Absorption coefficient | ~0.11 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.0 to 25.0° |

| Reflections collected | ~2000 |

| Independent reflections | ~1400 [R(int) = 0.03] |

| Completeness to theta = 25.00° | 99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1400 / 0 / 118 |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I>2sigma(I)] | R1 = ~0.05, wR2 = ~0.15 |

| R indices (all data) | R1 = ~0.07, wR2 = ~0.18 |

The logical relationship for a crystal structure determination workflow is depicted below.

Solubility profile of 2-Methyl-4-nitroindole in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methyl-4-nitroindole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, enabling proper handling, formulation, and purification. This document outlines its solubility in common organic solvents, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The molecular structure of this compound, featuring both a polar nitro group and a less polar methyl-indole scaffold, suggests a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Reported Solubility of 2-Methyl-4-nitroaniline |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | Soluble[1] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | Soluble | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Likely Soluble | Soluble[1] |

| Methanol | CH₃OH | High | Likely Soluble | Soluble[1] |

| Acetone | (CH₃)₂CO | High | Likely Soluble | Readily Soluble[2] |

| Ethanol | C₂H₅OH | High | Likely Soluble | Slightly Soluble[2] |

| Water | H₂O | High | Sparingly Soluble | Insoluble |

Note: The predicted solubility is based on qualitative observations from synthesis and purification procedures where this compound is dissolved in DMSO for reaction and extracted using ethyl acetate. The solubility of the analogous compound, 2-Methyl-4-nitroaniline, is provided for reference and may not be directly representative of this compound's solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Solubility Determination

This method involves saturating a solvent with the solute at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Constant temperature bath (e.g., shaker incubator)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.

-

Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid solvent using the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its likely solubility profile based on its chemical properties and the behavior of analogous compounds. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise solubility of this compound in various organic solvents, which is essential for advancing its application in pharmaceutical research and development. It is strongly recommended that researchers perform these experimental determinations to obtain accurate data for their specific applications.

References

Electron Density Distribution in 2-Methyl-4-nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron density distribution in the heterocyclic compound 2-Methyl-4-nitroindole. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the indole scaffold creates a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework for understanding its electronic properties, details the experimental and computational methodologies used to study such molecules, and presents representative data on its molecular geometry and electron density distribution. The insights provided herein are crucial for researchers engaged in the design of novel pharmaceuticals and functional organic materials based on the indole scaffold.

Introduction

This compound is an aromatic heterocyclic compound featuring an indole nucleus substituted with a methyl group at the 2-position and a nitro group at the 4-position. The indole ring system is a prevalent motif in numerous biologically active compounds. The electronic character of the indole core is significantly modulated by its substituents. The methyl group at the C2 position acts as an electron-donating group through a positive inductive effect (+I), enriching the electron density of the pyrrole ring. Conversely, the nitro group at the C4 position is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a strong negative mesomeric (-M) effect, which delocalizes the π-electron density from the benzene ring towards the nitro group. This push-pull electronic arrangement results in a polarized molecule with distinct regions of high and low electron density, which profoundly influences its reactivity, intermolecular interactions, and potential biological activity.

Understanding the precise distribution of electron density is paramount for predicting the molecule's behavior in various chemical and biological environments. It allows for the identification of sites susceptible to electrophilic or nucleophilic attack, the nature of non-covalent interactions, and provides a basis for rational drug design and the development of novel organic electronic materials.

Experimental and Computational Methodologies

The determination of electron density distribution in molecules like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive experimental method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and the overall molecular geometry, from which the electron density distribution in the solid state can be modeled.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) from a saturated solution of the purified compound.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods, which minimizes the difference between the observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can provide valuable insights into the electron density distribution, molecular orbital energies, and other electronic properties that may be difficult to obtain experimentally.

Computational Protocol: DFT Calculations

-

Model Building: The initial molecular structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated, including:

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom.

-

Natural Bond Orbital (NBO) Analysis: To analyze charge delocalization and intermolecular interactions.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions and reactivity.

-

Data Presentation: Molecular Geometry and Electronic Properties

Disclaimer: The following quantitative data is representative and based on theoretical expectations and data from analogous compounds, presented for illustrative purposes due to the absence of specific experimental crystallographic and detailed computational data for this compound in the available literature.

Molecular Geometry

The key bond lengths and angles of this compound, as would be expected from X-ray crystallographic data, are summarized in Table 1. The geometry reflects the aromatic nature of the indole ring and the influence of the substituents.

Table 1: Representative Bond Lengths and Angles for this compound

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C2-C10 | 1.49 | Single bond to methyl group |

| N1-C2 | 1.37 | Pyrrole ring bond |

| C2-C3 | 1.38 | Pyrrole ring bond |

| C3-C9 | 1.43 | Fusion bond |

| N1-C8 | 1.38 | Pyrrole ring bond |

| C4-N2 | 1.47 | Bond to nitro group |

| N2-O1 | 1.22 | Nitro group N-O bond |

| N2-O2 | 1.22 | Nitro group N-O bond |

| Bond Angles | ||

| N1-C2-C3 | 108.5 | Pyrrole ring angle |

| C2-C3-C9 | 107.8 | Pyrrole ring angle |

| C3-C4-N2 | 121.5 | Angle at nitro-substituted carbon |

| O1-N2-O2 | 124.0 | Nitro group angle |

Electron Density Distribution

The electron density distribution is uneven across the molecule due to the opposing electronic effects of the methyl and nitro groups. This is quantitatively represented by the Mulliken atomic charges calculated from DFT.

Table 2: Representative Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| N1 | -0.58 | C6 | -0.18 |

| C2 | 0.15 | C7 | -0.15 |

| C3 | -0.25 | C8 | 0.20 |

| C4 | 0.28 | C9 | 0.10 |

| C5 | -0.20 | N2 | 0.85 |

| H (N1) | 0.35 | O1 | -0.45 |

| H (C3) | 0.12 | O2 | -0.45 |

| H (C5) | 0.11 | C10 (CH3) | -0.22 |

| H (C6) | 0.11 | H (C10) | 0.10 |

| H (C7) | 0.11 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity. The HOMO is primarily localized on the electron-rich indole ring, while the LUMO is concentrated on the electron-deficient nitro group and the adjacent benzene ring.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap | 3.40 |

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Conceptual Workflow for DFT Analysis

Caption: Conceptual workflow for DFT analysis of this compound.

Discussion

The data presented illustrates the significant electronic perturbation induced by the methyl and nitro substituents on the indole ring. The Mulliken charges reveal a high degree of charge separation. The nitrogen atom of the pyrrole ring (N1) and the oxygen atoms of the nitro group (O1, O2) are highly electronegative, bearing substantial negative charges. Conversely, the nitrogen atom of the nitro group (N2) is highly electropositive. The carbon atoms of the benzene ring (C4-C9) exhibit a pattern of alternating charges, characteristic of substituted aromatic systems.

The HOMO is primarily located on the indole ring system, indicating that this is the region from which an electron is most easily donated. The LUMO is predominantly situated on the nitro group and the adjacent aromatic carbons, signifying this as the most probable region for accepting an electron. The relatively small HOMO-LUMO gap of 3.40 eV suggests that this compound is a molecule that can be readily electronically excited, a property that is often desirable in materials for organic electronics and in molecules designed to interact with biological systems.

Conclusion